molecular formula C15H16O3 B139953 4-Benzyloxy-3-methoxybenzyl alcohol CAS No. 33693-48-0

4-Benzyloxy-3-methoxybenzyl alcohol

Cat. No. B139953
CAS RN: 33693-48-0
M. Wt: 244.28 g/mol
InChI Key: PDBXFVPMVYQICB-UHFFFAOYSA-N
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Description

4-Benzyloxy-3-methoxybenzyl alcohol is a chemical compound with the linear formula C6H5CH2OC6H3(OCH3)CH2OH . It has a molecular weight of 244.29 .


Molecular Structure Analysis

The molecular structure of 4-Benzyloxy-3-methoxybenzyl alcohol is represented by the SMILES string COc1cc(CO)ccc1OCc2ccccc2 . The InChI key for this compound is PDBXFVPMVYQICB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Benzyloxy-3-methoxybenzyl alcohol has a melting point of 71-73 °C . It has a density of 1.2±0.1 g/cm3, a boiling point of 395.6±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . The compound has a molar refractivity of 70.5±0.3 cm3 .

Scientific Research Applications

Photocatalytic Oxidation Applications

4-Benzyloxy-3-methoxybenzyl alcohol and its derivatives have been explored in the field of photocatalytic oxidation. Studies have shown their effectiveness in converting into corresponding aldehydes using titanium dioxide under visible light irradiation. This process demonstrates high conversion and selectivity, highlighting the potential of these compounds in photocatalytic applications (Higashimoto et al., 2009).

Conversion in Aqueous Alkaline Solutions

Research on the thermochemical conversion of compounds including 4-Benzyloxy-3-methoxybenzyl alcohol in an aqueous alkaline solution has been conducted. This study supports the development of processes for producing liquid fuels from spent pulping liquors, indicating the compound's relevance in sustainable energy research (Alén, 1991).

Influence of Substituent Groups

The impact of substituent groups on the activity and selectivity of aromatic alcohols, including 4-Benzyloxy-3-methoxybenzyl alcohol, has been investigated in partial oxidation to aldehydes. This study is significant in understanding how variations in chemical structure can affect reactivity and selectivity in chemical reactions (Yurdakal & Augugliaro, 2012).

Role in Synthesis and Protection

4-Benzyloxy-3-methoxybenzyl alcohol has been utilized in the synthesis and protection of various chemical groups. Its derivatives have been used as protecting groups in organic synthesis, highlighting its versatility and importance in chemical modifications (Crich, Li, & Shirai, 2009).

Photoelectrocatalytic Selective Oxidation

Studies have also been conducted on the photoelectrocatalytic partial oxidation of 4-methoxybenzyl alcohol in aqueous solutions. These findings contribute to our understanding of the compound's behavior under specific catalytic conditions and its potential applications in chemical synthesis (Özcan et al., 2013).

Pharmaceutical Research

In pharmaceutical research, 4-Benzyloxy-3-methoxybenzyl alcohol has been investigated for its potential in synthesizing compounds with antiplasmodial activities. This demonstrates its potential utility in the development of new therapeutic agents (Hadanu et al., 2010).

Safety And Hazards

4-Benzyloxy-3-methoxybenzyl alcohol is classified as a skin irritant (Category 2), eye irritant (Category 2A), skin sensitizer (Sub-category 1B), and short-term (acute) aquatic hazard (Category 3) . It is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

(3-methoxy-4-phenylmethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-17-15-9-13(10-16)7-8-14(15)18-11-12-5-3-2-4-6-12/h2-9,16H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBXFVPMVYQICB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CO)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187376
Record name 4-Benzyloxy-3-methoxybenzyl alcohol
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Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxy-3-methoxybenzyl alcohol

CAS RN

33693-48-0
Record name 4-(Benzyloxy)-3-methoxybenzyl alcohol
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Record name 4-Benzyloxy-3-methoxybenzyl alcohol
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Record name 33693-48-0
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Record name 4-Benzyloxy-3-methoxybenzyl alcohol
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Record name 4-benzyloxy-3-methoxybenzyl alcohol
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Record name 4-BENZYLOXY-3-METHOXYBENZYL ALCOHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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